3-Hydroxypyrazino[2,3-d][1,2,3]triazin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyrazino[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-5-3-4(7-2-1-6-3)8-9-10(5)12/h1-2,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGPSMKWXAWFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741207 | |
| Record name | 3-Hydroxypyrazino[2,3-d][1,2,3]triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832127-76-1 | |
| Record name | 3-Hydroxypyrazino[2,3-d][1,2,3]triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxypyrazino 2,3 D 1 2 3 Triazin 4 3h One
Tautomerism and Dynamic Equilibria within the Fused Ring System
The structure of 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one allows for the existence of several tautomeric forms, which can be in dynamic equilibrium. The primary tautomerism is the amide-imidol (keto-enol) tautomerism involving the N-hydroxy-triazinone fragment.
The compound can exist in the illustrated amide form (3-hydroxy-4-oxo) and the imidol form (3,4-dihydroxy). Spectroscopic and computational studies on analogous heterocyclic systems, such as pyridazinones and other fused triazinones, suggest that the keto form is generally the more stable tautomer in both the solid state and in various solvents. nih.govresearchgate.net The predominance of the keto form is often attributed to the greater stability of the amide bond.
Furthermore, prototropic tautomerism involving the pyrazine (B50134) and triazine ring nitrogens can also occur, leading to a variety of possible isomers. The relative populations of these tautomers can be influenced by factors such as the solvent polarity, pH, and temperature. The presence of these different tautomeric forms is crucial as they can exhibit distinct chemical reactivities.
Table 1: Potential Tautomeric Forms of 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one
| Tautomeric Form | Key Structural Feature | Expected Relative Stability |
| Amide (Keto) | C=O at position 4, N-OH at position 3 | Generally predominant |
| Imidol (Enol) | OH at position 4, N-OH at position 3 | Less stable |
| Ring Tautomers | Proton on different ring nitrogen atoms | Dependent on conditions |
Electrophilic and Nucleophilic Reaction Pathways
The electron-deficient nature of the pyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazine ring system governs its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactions: Due to the deactivating effect of the multiple nitrogen atoms, electrophilic substitution on the carbon atoms of the heterocyclic rings is generally difficult and requires harsh conditions. However, the exocyclic oxygen and the ring nitrogen atoms possess lone pairs of electrons and can act as sites for electrophilic attack. For instance, alkylation or acylation would be expected to occur preferentially on the more nucleophilic nitrogen or the exocyclic hydroxyl group, depending on the reaction conditions and the specific tautomer present.
Nucleophilic Reactions: The carbon atoms of the fused ring system, particularly those adjacent to the nitrogen atoms, are electrophilic and thus susceptible to nucleophilic attack. While there is no direct data on 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one, studies on related chloro-substituted pyrazines and pyrimidines have shown that the halogen can be readily displaced by various nucleophiles. rsc.org By analogy, if a leaving group were present on the pyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazine core, it would likely be susceptible to nucleophilic aromatic substitution.
The carbonyl group at the 4-position can also be a site for nucleophilic attack, although the reactivity is modulated by the fused ring system.
Ring Opening and Rearrangement Processes
The fused triazinone ring system can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. For example, strong nucleophiles like hydrazine (B178648) have been shown to induce ring opening in related nih.govmdpi.combeilstein-archives.orgtriazino[2,3-c]quinazolin-2-ones. researchgate.net Such reactions often proceed through an initial nucleophilic addition to an electrophilic carbon, followed by cleavage of a C-N or N-N bond within the ring.
In the case of 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one, the 1,2,3-triazine (B1214393) ring may be susceptible to cleavage under reductive or strong nucleophilic conditions. For instance, reactions that lead to the reduction of the N-N bonds could initiate ring opening.
Molecular rearrangements are also plausible for this heterocyclic system. For example, the Boulton–Katritzky rearrangement is a known process for some N-oxide containing heterocyclic systems, leading to the formation of new ring systems. nih.gov While the subject compound is not an N-oxide, related rearrangements could potentially be induced under specific thermal or photochemical conditions. Studies on pyrazino[2,3-c]quinolin-5(6H)-ones have also demonstrated unprecedented molecular rearrangements upon reaction with isocyanic acid. beilstein-archives.orgmdpi.com
Stability and Degradation Mechanisms under Various Conditions
The stability of 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one is a critical aspect of its chemical profile.
Thermal Stability: Studies on a variety of annelated triazinones have demonstrated that these compounds generally exhibit high thermal stability. nih.govmdpi.com The decomposition of such fused heterocyclic systems often occurs at temperatures well above 200°C. The thermal degradation process is typically complex and can involve the fragmentation of the heterocyclic rings, leading to the evolution of gases such as nitrogen, carbon dioxide, and ammonia. mdpi.com The presence of substituents can influence the decomposition temperature and pathway.
Table 2: General Thermal Stability Data for Annelated Triazinones
| Compound Type | Onset of Decomposition (Air) | Onset of Decomposition (Nitrogen) | Reference |
| Substituted heterofused triazinones | 241–296 °C | 201–301 °C | nih.gov |
| Disubstituted heterofused triazinones | Above melting points (162-264 °C) | Above melting points (162-264 °C) | mdpi.com |
Hydrolytic Stability: The hydrolytic stability of the pyrazinotriazinone ring system is expected to be pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the amide bond in the triazinone ring could occur, leading to ring opening. A study on the acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (a related system) showed that the reduced form of the triazinone is susceptible to hydrolysis at low pH, while the oxidized form is stable. nih.gov This suggests that the oxidation state of the ring system can significantly impact its stability towards hydrolysis. The degradation products would likely be derivatives of pyrazine carboxylic acids and hydrazine.
Photochemical Stability: Many nitrogen-containing heterocyclic compounds are photochemically active. Exposure to UV radiation could potentially lead to a variety of reactions, including ring contraction, ring expansion, or fragmentation. The specific photochemical behavior of 3-Hydroxypyrazino[2,3-d] nih.govmdpi.comrsc.orgtriazin-4(3H)-one has not been reported, but it is an area that would be important to investigate to fully understand its stability profile.
Advanced Spectroscopic and Structural Characterization Techniques for 3 Hydroxypyrazino 2,3 D 1 2 3 Triazin 4 3h One
Elucidation of Molecular Structure by Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and data from other nuclei (e.g., ¹⁵N NMR) for 3-Hydroxypyrazino[2,3-d] mdpi.comnih.govderpharmachemica.comtriazin-4(3H)-one are not available in the reviewed literature. Such data would be essential for confirming the covalent structure of the molecule by detailing the chemical environment of each atom.
Identification of Functional Groups via Infrared (IR) Spectroscopy
Experimental infrared spectroscopy data, which would identify characteristic vibrational frequencies for functional groups such as the hydroxyl (O-H), carbonyl (C=O), and various C-N and N-N bonds within the heterocyclic structure, has not been reported.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
While the exact mass of the compound can be calculated from its molecular formula (C₅H₃N₅O₂), published mass spectra (e.g., via Electron Ionization or Electrospray Ionization) detailing its molecular ion peak and characteristic fragmentation pattern are unavailable. This information is crucial for confirming the molecular weight and inferring structural components.
X-ray Crystallography for Definitive Solid-State Structure Determination
A crystal structure for 3-Hydroxypyrazino[2,3-d] mdpi.comnih.govderpharmachemica.comtriazin-4(3H)-one has not been deposited in crystallographic databases. X-ray crystallography would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Vibrational and Electronic Spectroscopy for Deeper Structural Insights
Advanced vibrational (e.g., Raman) and electronic (UV-Vis) spectroscopy studies provide deeper insights into the molecular orbitals and electronic transitions of a compound. No such studies have been published for 3-Hydroxypyrazino[2,3-d] mdpi.comnih.govderpharmachemica.comtriazin-4(3H)-one.
Theoretical and Computational Investigations of 3 Hydroxypyrazino 2,3 D 1 2 3 Triazin 4 3h One
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For a molecule like 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one, both Density Functional Theory (DFT) and ab initio methods would serve as powerful tools for detailed investigation.
DFT, particularly with hybrid functionals like B3LYP, is often the method of choice due to its balance of computational cost and accuracy. It would be used to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), while more computationally intensive, could be used for benchmarking and achieving higher accuracy for specific electronic properties.
Electronic Structure Analysis and Molecular Orbital Theory
A primary goal of quantum chemical calculations would be to understand the electronic structure of 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial for determining the molecule's electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is localized are indicative of sites prone to electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack.
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. For 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one, the following spectroscopic parameters would be calculated:
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. This would yield a theoretical IR spectrum, showing the characteristic frequencies for functional groups such as the C=O, O-H, and various C-N and N-N bonds within the heterocyclic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in assigning the signals in an experimentally obtained NMR spectrum.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This provides insight into the molecule's chromophoric system.
A hypothetical table of predicted spectroscopic data is presented below to illustrate the expected output from such calculations.
| Parameter | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| ν(O-H) | ~3400-3500 |
| ν(C=O) | ~1680-1720 |
| ν(C=N) | ~1550-1650 |
| ¹H NMR Chemical Shifts (ppm) | |
| Pyrazine-H | Specific shifts for protons on the pyrazine (B50134) ring |
| OH | Shift for the hydroxyl proton |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O | ~160-170 |
| Pyrazine & Triazine Carbons | Specific shifts for carbons within the heterocyclic rings |
| UV-Vis λmax (nm) | Predicted wavelength(s) of maximum absorption |
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for mapping out potential reaction pathways for the synthesis or degradation of 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one. By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.
Locating the transition state (a first-order saddle point on the potential energy surface) is a critical step. Frequency calculations are used to confirm the nature of the stationary points; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy for a reaction step can then be calculated as the energy difference between the transition state and the reactants. This information helps in understanding the reaction kinetics and identifying the rate-determining step.
In Silico Screening and Molecular Docking Studies with Biological Targets
Given that many triazine-based compounds exhibit biological activity, in silico screening and molecular docking would be essential first steps in assessing the therapeutic potential of 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a typical study, the 3D structure of a biological target (e.g., an enzyme or a receptor) is obtained from a protein data bank. The 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one molecule would then be "docked" into the active site of the target protein.
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and uses a scoring function to estimate the binding affinity. The results would be presented as a binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This provides a rational basis for the molecule's potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Computational Methodologies
Should a series of analogues of 3-Hydroxypyrazino[2,3-d]triazin-4(3H)-one be synthesized and their biological activities tested, Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies would be conducted to build a predictive model.
SAR is a qualitative approach that relates the structural features of a molecule to its biological activity. For example, it might be observed that adding a particular substituent at a specific position on the pyrazinotriazinone core consistently increases or decreases activity.
QSAR takes this a step further by developing a mathematical relationship between the chemical structures and their biological activities. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:
Electronic: e.g., partial charges, dipole moment, HOMO/LUMO energies.
Steric: e.g., molecular volume, surface area.
Hydrophobic: e.g., logP (the logarithm of the partition coefficient).
Topological: Describing the connectivity of atoms.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
A hypothetical QSAR equation might look like:
log(1/IC50) = a(logP) - b(LUMO) + c*(Molecular Volume) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights of 3 Hydroxypyrazino 2,3 D 1 2 3 Triazin 4 3h One Derivatives
Correlating Structural Modifications with Modulatory Effects on Biological Pathways
The strategic modification of the pyrazino[2,3-d] rsc.orgresearchgate.netnih.govtriazin-4(3H)-one scaffold has been shown to significantly impact the modulation of various biological pathways, particularly in the context of cancer and neurological disorders. Derivatives of the broader 1,2,4-triazine (B1199460) class, a core component of the subject compound, have demonstrated the ability to exert potent anti-cervical cancer effects by modulating the expression of Bax, Bcl2, and caspases, key proteins in the apoptotic pathway. mdpi.com
In the realm of anticancer research, pyrazolo[4,3-e] rsc.orgresearchgate.netmdpi.comtriazines, which share a fused heterocyclic structure, have been identified as having cytotoxic properties. mdpi.com Certain tricyclic derivatives fused with a tetrazole ring can induce apoptotic cell death. mdpi.com For instance, the pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgresearchgate.netmdpi.comtriazine sulfonamide known as MM129 has been shown to limit cell viability by inhibiting Bruton's tyrosine kinase (BTK) and subsequently affecting the serine/threonine-protein kinase AKT (AKT) pathway. mdpi.com Similarly, other novel 1,3,5-triazine (B166579) derivatives have been found to suppress the phosphorylation of AKT, a critical node in cell survival pathways. mdpi.com
Structural modifications also influence the cell cycle. For example, a 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine derivative was found to arrest PC-3 prostate cancer cells in the G0/G1 phase of the cell cycle, while other derivatives caused MCF-7 breast cancer cells to arrest in the G2/M stage. mdpi.com This demonstrates that alterations to the substituents on the core triazine ring system can fine-tune the specific cellular processes being targeted.
The table below summarizes the observed effects of structural modifications on specific biological pathways for related triazine compounds.
| Core Scaffold | Modification | Biological Pathway Affected | Target Cell Line | Reference |
| 1,3,5-Triazine | 2-(fluorophenylamino)-4,6-disubstitution | Cell Cycle Arrest (G0/G1) | PC-3 (Prostate Cancer) | mdpi.com |
| 1,3,5-Triazine | Varies | Apoptosis (Bax, Bcl2, Caspase modulation) | Cervical Cancer Cells | mdpi.com |
| 1,3,5-Triazine | Varies | Cell Cycle Arrest (G2/M) | MCF-7 (Breast Cancer) | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgresearchgate.netmdpi.comtriazine | Sulfonamide substitution (MM129) | BTK/AKT Signaling | Colon Cancer | mdpi.com |
| 2-(thiophen-2-yl)-1,3,5-triazine | Varies | PI3K/AKT Signaling (suppression of AKT phosphorylation) | A549, MCF-7, HeLa | mdpi.com |
Identification of Key Pharmacophoric Elements within the Pyrazino[2,3-d]rsc.orgresearchgate.netnih.govtriazin-4(3H)-one Scaffold
The pyrazino[2,3-d] rsc.orgresearchgate.netnih.govtriazin-4(3H)-one scaffold possesses several key pharmacophoric features that are crucial for its biological activity. These elements are responsible for the specific interactions with biological targets like enzymes and receptors. The core structure itself, a fused aromatic heterocyclic system, provides a rigid framework for the precise orientation of functional groups.
Key pharmacophoric elements include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine (B50134) and triazine rings are potent hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity is a unique feature that can be critical in drug-target interactions. nih.gov
Hydrogen Bond Donors/Acceptors: The 3-hydroxy group and the 4-keto group on the triazine ring are critical for forming hydrogen bonds with target proteins. Studies on the related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold show that the hydrogen bonds produced by the triazine structure are vital for the stability of the inhibitor at the protein's binding site. nih.gov
Aromatic System: The fused pyrazinotriazine ring system provides a platform for potential π-π stacking interactions with aromatic residues in a target's binding pocket.
Substituent Positions: The positions on the pyrazine ring are key points for modification. Introducing different substituents at these positions allows for the tuning of potency, selectivity, and pharmacokinetic properties. For example, in the related pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one scaffold, inserting substituents capable of acting as hydrogen bond acceptors (like OMe, OH, F) on an adjacent phenyl ring was a key strategy in developing potent antagonists. ebi.ac.uk
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on similar 1,2,4-triazine derivatives have helped to create contour maps that reveal the relationships between these structural features and inhibitory activity. nih.gov These models highlight regions where steric bulk, electron-donating groups, or electron-withdrawing groups enhance or diminish biological activity, further defining the essential pharmacophoric elements.
Mechanistic Investigations of Molecular Interactions with Enzymes (e.g., Enzyme Inhibition Kinetics and Binding Modes)
Derivatives based on the pyrazinotriazine and related triazine scaffolds have been investigated as inhibitors of various enzymes. Molecular docking and dynamics simulations provide significant insight into their binding modes and the specific molecular interactions that drive inhibition. nih.govunipd.it
For instance, in studies of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia, molecular docking revealed critical interactions with specific amino acid residues. nih.gov Key interactions identified were hydrogen bonds between the triazine structure and residues like Gly313 and Arg283, and hydrophobic interactions with Leu51, His217, Gln53, and Leu215. nih.gov These interactions are crucial for stabilizing the inhibitor within the enzyme's active site. nih.gov
Similarly, molecular docking of novel 3-amino-1,2,4-triazine derivatives targeting pyruvate (B1213749) dehydrogenase kinases (PDKs) was used to predict their binding modes. unipd.it These studies confirmed that the derivatives are highly effective at inhibiting PDK1 catalytic activity, with IC50 values in the sub-micromolar to nanomolar range. unipd.it
The table below presents enzyme inhibition data for various triazine-based compounds, illustrating their potency against different enzymatic targets.
| Compound Class | Enzyme Target | Key Interacting Residues | Inhibition Data (IC50/Ki) | Reference |
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Human D-amino acid oxidase (h-DAAO) | Gly313, Arg283, Tyr224, Tyr228 | pIC50 range: 4 to 7.398 | nih.gov |
| 3-Amino-1,2,4-triazines | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Not specified | IC50 range: 0.04 to 0.33 µM | unipd.it |
| Pyridazino[6,1-c] rsc.orgresearchgate.netmdpi.comtriazin-3(4H)-ones | Phosphodiesterase type 4B (PDE4B) | Not specified | Good correlation with roflumilast | researchgate.net |
| Pyrazolo[4,3-e] rsc.orgresearchgate.netmdpi.comtriazine sulfonamides | Mushroom Tyrosinase, Jack Bean Urease | Not specified | Significant inhibitory activity | mdpi.com |
| 1,3,5-triazine derivatives | Carbonic Anhydrases (hCA I, II, IX, XII) | Not specified | Ki values in nM to µM range | mdpi.com |
Molecular Recognition and Binding Studies with Receptor Systems
The pyrazinotriazine scaffold and its analogs have proven to be versatile frameworks for developing potent and selective ligands for various receptor systems, particularly G protein-coupled receptors (GPCRs). nih.gov The unique physicochemical properties of the core, including its dipole moment and robust hydrogen-bonding capacity, are instrumental in molecular recognition at the target receptor. nih.gov
Significant research has been conducted on triazolo[4,3-a]pyrazin-3-one and pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives as antagonists for human adenosine (B11128) receptors, specifically the A2A and A3 subtypes. nih.govebi.ac.uknih.gov In these studies, docking simulations into refined receptor models have been crucial for understanding the ligand-receptor interactions that govern affinity and selectivity. nih.govnih.gov
For example, in the development of human A2A adenosine receptor (AR) antagonists, docking studies highlighted crucial interactions provided by substituents attached to a phenyl ring on the core scaffold, noting that the nature of these substituents deeply affected hA2A AR affinity. nih.gov Similarly, for A3 adenosine receptor antagonists, molecular docking was used to depict the hypothetical binding mode, guiding the synthesis of derivatives with high affinity (Ki < 50 nM) and selectivity over A1 and A2A receptors. ebi.ac.uknih.gov The unique arrangement of heteroatoms in the core structure allows for specific and strong interactions with amino acid residues in the receptor's binding pocket, often involving a combination of hydrogen bonds and hydrophobic contacts. nih.gov
Influence of Substituent Effects on Biological Activity at a Molecular Level
The biological activity of derivatives of the pyrazino[2,3-d] rsc.orgresearchgate.netnih.govtriazin-4(3H)-one scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically explored how modifying the core structure alters potency and selectivity against different biological targets. nih.gov
In one study on 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, replacing anisole (B1667542) groups on the triazine ring with halides (e.g., F, Cl, Br) led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov This suggests a specific steric and electronic requirement within the receptor's binding pocket.
Research on 1,3,5-triazine derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes revealed that the introduction of non-polar side chains on amino acid residues conjugated to the scaffold enhanced inhibitory activity against the tumor-associated hCA XII isozyme. mdpi.com Conversely, for other isozymes like hCA I and II, the inhibitory effect increased with the bulkiness of the amino acid side chain, indicating different structural requirements for binding to different targets. mdpi.com
The following table details the effects of specific substituents on the biological activity of various triazine-based scaffolds.
| Core Scaffold | Substituent Modification | Position | Effect on Biological Activity | Target | Reference |
| 3-methylindole-5,6-trisubstituted 1,2,4-triazine | Replacement of anisole with halides (F, Cl, Br) | 5- and 6-positions | Decreased antagonist activity | GPR84 | nih.gov |
| 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one | Amide linker vs. Ether linker | para-position of 6-phenyl ring | Amide linker conferred higher affinity | hA2A Adenosine Receptor | nih.gov |
| 1,3,5-triazine-benzenesulfonamide | Introduction of non-polar amino acid side chains (e.g., Trp) | 1,3,5-triazine ring | Enhanced inhibitory activity | hCA XII | mdpi.com |
| 1,3,5-triazine-benzenesulfonamide | Increasing bulk of amino acid side chain | 1,3,5-triazine ring | Increased inhibitory activity | hCA I, II, IV | mdpi.com |
| 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one | H-bond acceptors (OMe, OH, F) | 2-phenyl ring | High affinity | hA3 Adenosine Receptor | ebi.ac.uk |
These findings underscore the critical role that targeted chemical modification plays in optimizing the biological activity of the pyrazino[2,3-d] rsc.orgresearchgate.netnih.govtriazin-4(3H)-one scaffold and its derivatives at a molecular level.
Potential Non Clinical Applications and Future Research Directions
Utility of 3-Hydroxypyrazino[2,3-d]documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one as a Key Synthetic Intermediate
The 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one molecule is a promising starting point for the synthesis of more complex chemical entities. The hydroxyl group at the 3-position of the triazine ring serves as a versatile chemical handle for a variety of synthetic transformations. This functional group can be subjected to reactions such as alkylation, acylation, and etherification, allowing for the introduction of diverse substituents. These modifications can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for developing new molecules with desired characteristics.
Furthermore, the pyrazine (B50134) ring itself can be a site for further functionalization, potentially through electrophilic or nucleophilic substitution reactions, depending on the electronic nature of the ring system. The strategic manipulation of this scaffold can lead to the creation of a broad spectrum of novel compounds with unique three-dimensional structures. The synthesis of related fused heterocyclic systems, such as pyrazolo[3,4-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazines, often involves multi-step reaction sequences, highlighting the importance of versatile intermediates in accessing diverse chemical space. beilstein-archives.orgresearchgate.net
Exploration of the Scaffold for the Generation of Novel Compound Libraries
The structural core of 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one is an ideal scaffold for combinatorial chemistry and the generation of novel compound libraries. By systematically introducing a variety of substituents at different positions of the heterocyclic system, a large and diverse collection of related molecules can be synthesized. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery or as probes for chemical biology research. The synthesis of libraries based on related triazine scaffolds has been a successful strategy in identifying potent and selective inhibitors for various therapeutic targets.
The generation of such libraries would be facilitated by the development of robust and efficient synthetic methodologies that allow for the parallel synthesis of multiple analogs. The exploration of different synthetic routes, including both solid-phase and solution-phase techniques, will be crucial in this endeavor.
Unexplored Synthetic Pathways and Novel Methodologies for Analog Preparation
While the synthesis of some fused pyrazine and triazine systems has been reported, there remain numerous unexplored synthetic pathways to access 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one and its analogs. documentsdelivered.comresearchgate.net Future research could focus on the development of novel, more efficient, and atom-economical synthetic routes. This could involve the use of modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions.
For instance, an inverse electron demand Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles, could potentially be employed. organic-chemistry.org The development of one-pot or tandem reaction sequences would also be highly desirable to streamline the synthesis of these complex molecules. Investigating the reactivity of the pyrazinotriazinone core under various conditions will be key to unlocking new synthetic transformations and accessing a wider range of derivatives.
Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry offers powerful tools for the rational design of novel analogs of 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one with optimized properties. Techniques such as quantum mechanics (QM) calculations and density functional theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net
Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these compounds to specific biological targets, guiding the design of more potent and selective inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies can help to establish correlations between the chemical structure of the analogs and their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. nih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Identification and Investigation of Novel Mechanistic Biological Targets
The biological activities of many fused pyrazine and triazine derivatives suggest that the 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one scaffold may interact with a variety of biological targets. For example, related pyrazolotriazines have shown potential as anticancer and antimicrobial agents. beilstein-archives.org Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to identify novel mechanisms of action.
This could involve high-throughput screening against various enzymes, receptors, and ion channels. Target identification and validation studies will be crucial to understand the molecular mechanisms underlying the observed biological effects. This could lead to the discovery of novel therapeutic applications for this class of compounds.
Potential in Agrochemicals and Materials Science
Beyond pharmaceuticals, nitrogen-rich heterocyclic compounds have found applications in other fields such as agrochemicals and materials science. Many herbicides, fungicides, and insecticides contain heterocyclic cores. The unique structural features of 3-Hydroxypyrazino[2,3-d] documentsdelivered.comresearchgate.netbeilstein-archives.orgtriazin-4(3H)-one could be explored for the development of new agrochemicals with novel modes of action. wacker.com
In materials science, nitrogen-rich compounds are of interest for their potential use in high-energy materials, as ligands for metal complexes with interesting photophysical or catalytic properties, and in the development of organic light-emitting diodes (OLEDs) or other electronic materials. While specific applications for this compound class are yet to be established, the exploration of its properties in these areas could open up new avenues of research and development.
Q & A
Q. How can machine learning optimize the design of novel triazinone analogs with reduced off-target effects?
- Methodological Answer : Train QSAR models (e.g., Random Forest, SVM) on datasets of bioactivity and ADMET properties. Use SHAP values to interpret feature importance (e.g., electronegativity, polar surface area). Validate predictions with in vitro selectivity panels (e.g., kinase profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
